Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15784080
InChI: InChI=1S/C12H21NO3/c1-2-15-11(14)10-3-5-12(6-4-10)9-13-7-8-16-12/h10,13H,2-9H2,1H3
SMILES:
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol

Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate

CAS No.:

Cat. No.: VC15784080

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate -

Specification

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-2-15-11(14)10-3-5-12(6-4-10)9-13-7-8-16-12/h10,13H,2-9H2,1H3
Standard InChI Key JJPHEGINZKYQCC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCC2(CC1)CNCCO2

Introduction

Chemical Structure and Properties

The compound features a spirocyclic framework where a six-membered oxolane ring (1-oxa) is fused to a seven-membered azaspiro ring (4-azaspiro). Key structural elements include:

  • An ethyl ester group at position 9 of the azaspiro ring.

  • A tertiary amine at position 4.

  • A fused ether-oxygen bridge in the oxolane ring.

Key Structural and Physicochemical Data

PropertyValueSource
IUPAC NameEthyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
Molecular FormulaC₁₂H₂₁NO₃
Molecular Weight227.30 g/mol
Canonical SMILESCCOC(=O)C1CCC2(CC1)CNCCO2
InChIKeyJJPHEGINZKYQCC-UHFFFAOYSA-N
PubChem CID131557873

The compound’s spirocyclic structure confers distinct steric and electronic properties, influencing its reactivity and biological interactions.

Synthesis and Preparation Methods

Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate is synthesized via multi-step routes, often involving cyclization strategies.

Synthetic Approaches

  • Prins Cyclization:

    • Used to construct the spirocyclic scaffold.

    • Involves acid-catalyzed cyclization of dienes or epoxides.

  • Olefin Metathesis:

    • Employs Grubbs catalyst for ring-closing metathesis.

    • Higher cost and complexity compared to Prins cyclization.

  • Corey-Chaykovsky Epoxide Ring Opening:

    • Used in related spirocyclic compounds (e.g., 4-aryl-1-oxa-4,9-diazaspiro derivatives).

    • Involves epoxide formation followed by nucleophilic attack and cyclization .

Example Synthesis Workflow (Adapted from ACS Publications) :

  • Epoxide Preparation: Corey-Chaykovsky reagent reacts with ketones to form epoxides.

  • Ring Opening: Arylamines attack the epoxide, forming aminoalcohols.

  • Acylation: Introduction of acyl groups (e.g., ethyl ester) via acyl halides.

  • Cyclization: Intramolecular base-mediated cyclization to form the spirocyclic core.

Biological Activity and Pharmacological Applications

Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate and its derivatives have shown promise in multiple therapeutic areas:

Antimicrobial and Anticancer Activity

  • Antimicrobial: Derivatives inhibit bacterial pathogens such as Mycobacterium tuberculosis by targeting membrane transporters (e.g., MmpL3).

  • Anticancer: Cytotoxic effects against cancer cell lines (e.g., A549, MDA-MB-231) have been reported, with IC₅₀ values as low as 0.08 µM in breast cancer models.

Enzyme Inhibition

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Spirocyclic urea derivatives exhibit potent sEH inhibition, reducing serum creatinine in rat models of kidney disease .

Pharmaceutical Applications

The compound serves as a scaffold for developing therapeutics:

ApplicationExample DerivativeKey Findings
Chronic Kidney Disease1-Oxa-4,9-diazaspiro-based ureasOral administration lowers serum creatinine in anti-GBM models .
Pain Management4-Aryl-1-oxa-4,9-diazaspiro derivativesDual μ-opioid receptor agonists and σ1 receptor antagonists .

Comparison with Analogues

The spirocyclic core allows structural diversification, leading to varied biological profiles:

CompoundMolecular FormulaKey Functional GroupsBiological Activity
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylateC₁₂H₂₁NO₃Ethyl ester, spirocyclic amineAntimicrobial, anticancer
tert-Butyl 3-hydroxy derivativeC₁₄H₂₅NO₄tert-butyl ester, hydroxyl groupEnzyme inhibition
3-Oxo derivativeC₁₂H₁₉NO₄Ketone groupAnticancer (hypothetical)

Research Findings and Case Studies

Anticancer Efficacy

  • In Vitro Studies: Derivatives show cytotoxicity against lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. For example, compound 11d exhibits an IC₅₀ of 0.08 µM against MDA-MB-231.

sEH Inhibition

  • In Vivo Studies: A urea derivative (compound 19) reduces serum creatinine by >30% at 30 mg/kg in a rat model of glomerulonephritis, highlighting oral bioavailability .

Mechanism of Action

  • MmpL3 Inhibition: Disrupts lipid transport in Mycobacterium tuberculosis, leading to bacterial death.

  • sEH Inhibition: Reduces epoxyeicosatrienoic acid metabolism, mitigating inflammation in kidney disease .

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